physical properties of 4-fluoro-N,N-dimethyl-2-nitroaniline
physical properties of 4-fluoro-N,N-dimethyl-2-nitroaniline
An In-depth Technical Guide to the Physical Properties of 4-fluoro-N,N-dimethyl-2-nitroaniline
Introduction: Contextualizing a Niche Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of molecular design. 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 69261-01-4) emerges as a compound of significant interest, embodying a unique electronic and steric profile. The presence of a fluorine atom, a potent bioisostere and metabolic blocker, combined with the strong electron-withdrawing nitro group and the electron-donating dimethylamino group, creates a highly polarized aromatic system. This distinct substitution pattern makes it a valuable synthetic intermediate for creating complex heterocyclic systems and novel pharmaceutical candidates.
This guide provides a comprehensive overview of the known and predicted . As experimental data for this specific molecule is not extensively published, we will combine computational data from reputable databases with expert analysis based on structurally analogous compounds. This approach ensures a scientifically grounded resource for researchers, offering both concrete data points and a predictive framework for handling this compound in a laboratory setting. We will delve into standard methodologies for experimental verification, emphasizing the causal reasoning behind protocol design to empower scientists in their research endeavors.
Molecular Structure and Core Identifiers
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
Caption: 2D structure of 4-fluoro-N,N-dimethyl-2-nitroaniline.
Physicochemical and Computed Properties
A summary of the core physical and chemical properties is essential for experimental planning, from reaction setup to safety considerations. The following table consolidates data from various chemical databases. It is critical to note that most publicly available physical properties for this compound are computationally predicted rather than experimentally verified.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | 4-fluoro-N,N-dimethyl-2-nitroaniline | Identifier | PubChem[1] |
| CAS Number | 69261-01-4 | Identifier | PubChem, American Elements[1][2] |
| Molecular Formula | C₈H₉FN₂O₂ | Intrinsic | PubChem, American Elements[1][2] |
| Molecular Weight | 184.17 g/mol | Intrinsic | PubChem, American Elements[1][2] |
| Appearance | Solid (predicted) | Predicted | American Elements[2] |
| Melting Point | Not Experimentally Determined | - | - |
| Boiling Point | 274.4 °C at 760 mmHg | Computed | American Elements[2] |
| Density | 1.284 g/cm³ | Computed | American Elements[2] |
| Flash Point | 119.8 °C | Computed | American Elements[2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents (predicted) | Predicted | Fisher Scientific[3] (by analogy) |
Predicted Spectroscopic Profile
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (δ 6.5-8.0 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the dimethylamino group will be the most upfield.
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Aliphatic Region (δ ~3.0 ppm): The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and should appear as a sharp singlet, integrating to 6H.
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¹³C NMR Spectroscopy : The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
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Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbons attached to the nitro and dimethylamino groups will be significantly shifted downfield and upfield, respectively, due to their electronic effects.
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Aliphatic Carbon (δ ~40-45 ppm): A single signal corresponding to the two equivalent methyl carbons of the dimethylamino group.
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FTIR Spectroscopy : Infrared spectroscopy is ideal for identifying the key functional groups.
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N-O Stretch (Nitro Group): Two strong, characteristic bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C-F Stretch: A strong band in the region of 1100-1250 cm⁻¹.
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C-N Stretch (Aromatic Amine): A moderate band around 1300-1360 cm⁻¹.
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Aromatic C=C Stretch: Multiple moderate to weak bands in the 1450-1600 cm⁻¹ region.
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C-H Stretch: Signals for aromatic C-H bonds will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.
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Mass Spectrometry (Electron Ionization) :
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Molecular Ion (M⁺): A prominent peak is expected at m/z 184, corresponding to the molecular weight of the compound.
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Key Fragments: Common fragmentation pathways would likely include the loss of a nitro group (-NO₂, m/z 46), resulting in a fragment at m/z 138, and the loss of a methyl group (-CH₃, m/z 15), leading to a fragment at m/z 169.
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Experimental Workflow for Physical Characterization
For any newly synthesized or procured batch of 4-fluoro-N,N-dimethyl-2-nitroaniline, a systematic workflow is required to verify its identity and purity. The following diagram and protocols outline this process.
Caption: Workflow for the physical characterization of a solid organic compound.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid and inexpensive technique to assess the purity of a sample. A pure compound should ideally yield a single spot under various solvent conditions. The choice of a 3:1 Hexane:Ethyl Acetate system is based on the predicted moderate polarity of the molecule; this ratio can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4.
Methodology:
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Preparation: Prepare a developing chamber with a 3:1 (v/v) mixture of n-hexane and ethyl acetate. Place a filter paper inside to ensure solvent vapor saturation and close the lid.
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Spotting: Dissolve a small amount (~1 mg) of the compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.
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Development: Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the spot. Allow the solvent front to ascend until it is about 1 cm from the top of the plate.
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Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
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Analysis: A single spot indicates high purity. Multiple spots suggest the presence of impurities. Calculate the Rf value (distance traveled by spot / distance traveled by solvent front) for documentation.
Protocol 2: Melting Point Determination
Rationale: The melting point is a crucial physical constant for a pure crystalline solid. A sharp melting range (typically < 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.
Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
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Measurement: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the apparatus rapidly to about 20 °C below the expected melting point (based on analogs like 4-fluoro-2-nitroaniline, a starting point could be ~70 °C). Then, decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Protocol 3: Qualitative Solubility Screening
Rationale: Understanding a compound's solubility is vital for choosing appropriate solvents for reactions, purification, and formulation. This protocol provides a systematic way to screen solubility in common laboratory solvents of varying polarities.
Methodology:
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Setup: Arrange a series of labeled test tubes, each containing 1 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).
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Addition: To each test tube, add approximately 10 mg of 4-fluoro-N,N-dimethyl-2-nitroaniline.
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Observation: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
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Heating (Optional): For tubes where the compound is sparingly soluble, gently warm the mixture to determine if solubility increases with temperature. Record these observations. Based on analogs, solubility is expected to be poor in non-polar solvents like hexane and water, but good in polar aprotic solvents like acetone and dichloromethane.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-fluoro-N,N-dimethyl-2-nitroaniline is not universally available, data from analogous compounds and suppliers indicate that it should be handled with care.
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Hazard Statements (Predicted): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]
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Precautionary Measures:
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Always work in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust or powder.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
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Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Conclusion
4-fluoro-N,N-dimethyl-2-nitroaniline is a specialty chemical with significant potential as a synthetic building block. This guide has synthesized the available computational data and provided a predictive framework for its physical and spectroscopic properties. While experimental verification remains a necessary step for any researcher utilizing this compound, the detailed protocols and analytical predictions herein offer a robust starting point for its characterization. By understanding the causality behind these characterization methods, scientists can confidently and safely integrate this promising molecule into their research and development workflows.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16440018, 4-fluoro-N,N-dimethyl-2-nitroaniline. Retrieved from [Link]
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American Elements. (n.d.). N,N-Dimethyl 4-fluoro-2-nitroaniline. Retrieved from [Link]
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